3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine
Description
Chemical Structure and Key Features
3-Chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidin-3-yloxy group at position 2. The piperidine ring is further functionalized with a 4-fluorobenzoyl moiety. This structure combines aromatic, halogenated, and amide functionalities, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKTMLSLHXRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a chlorine atom is added to the pyridine ring.
Attachment of the fluorophenyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and possible biological activity.
Medicine
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The pyridine core and chloro substitution are critical for target engagement, as evidenced by reduced potency in benzene-core analogues (e.g., Compound 41 in ) .
- Synthetic Feasibility : The compound’s synthesis may require regioselective coupling techniques to avoid byproducts, as seen in ’s complex triazole derivatives .
Biological Activity
3-Chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked to a fluorobenzoyl group. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .
- Receptor Interaction : Its structure allows for potential binding to various receptors, which may modulate signaling pathways involved in cellular responses .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .
Anticancer Activity
Research has highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. In vitro studies have shown that certain piperidine-based compounds exhibit significant cytotoxicity against various tumor cell lines, outperforming traditional chemotherapeutic agents .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.0 | |
| Compound B | MCF7 (breast) | 10.0 | |
| This compound | A549 (lung) | TBD | Current Study |
Enzyme Inhibition
The compound's ability to inhibit cholinesterases has been quantitatively assessed. For instance, related compounds have shown IC50 values in the micromolar range for AChE inhibition, suggesting that this compound may have similar or enhanced activity.
Case Studies
Recent studies have explored the structural modifications of piperidine derivatives to enhance their biological activity. For example, the introduction of halogen atoms has been correlated with increased potency against specific targets, including tyrosinase, which is involved in melanin production .
In one study, derivatives featuring the 4-fluorobenzoyl group exhibited enhanced interactions with catalytic sites of enzymes compared to their non-fluorinated counterparts. This suggests that the fluorine atom may play a significant role in optimizing binding affinity and selectivity .
Q & A
Q. What are the optimized synthetic routes for 3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Intermediate Preparation : Piperidine-3-ol derivatives are synthesized via reductive amination or nucleophilic substitution .
Coupling Reactions : The piperidine intermediate is coupled with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
Chlorination : The pyridine ring is chlorinated using POCl₃ or SOCl₂ at 80–100°C, requiring strict moisture control to avoid hydrolysis .
Key Considerations :
- Catalysts : Use of Pd catalysts for Suzuki-Miyaura coupling (if aryl halides are involved) improves regioselectivity .
- Yield Optimization : Reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for benzoylation) are critical. Purity is confirmed via HPLC (>95%) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
Methodological Answer:
- X-ray Crystallography : Resolves the spatial arrangement of the piperidine-pyridine ether linkage and 4-fluorobenzoyl group .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.5–4.0 ppm (piperidine O–CH₂), and δ 7.2–7.8 ppm (fluorobenzoyl aromatic protons) confirm connectivity .
- ¹³C NMR : Signals near 165 ppm indicate the carbonyl group of the benzoyl moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 390.1) .
Q. What preliminary biological assays are used to assess its activity, and what targets are implicated?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Assays :
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzoyl vs. sulfonamide substituents) alter biological activity?
Methodological Answer:
- SAR Studies :
- 4-Fluorobenzoyl Group : Enhances lipophilicity (LogP ~2.8) and target binding via π-π stacking with aromatic residues in LSD1’s active site .
- Sulfonamide Analogs : Replace benzoyl with sulfonyl groups (e.g., ’s compound) to improve solubility but may reduce CNS penetration due to increased polarity .
- Data Analysis : Compare IC₅₀ values of analogs using ANOVA to identify statistically significant trends (e.g., p <0.05 for fluorinated vs. chlorinated derivatives) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Rodent Models :
- Toxicokinetics : Liver enzyme (ALT/AST) and creatinine levels monitor organ toxicity .
Q. How can contradictory data on substituent effects (e.g., chloro vs. methoxy groups) be resolved?
Methodological Answer:
Q. What computational methods predict binding modes and off-target risks?
Methodological Answer:
Q. How is metabolic stability assessed, and which enzymes mediate its degradation?
Methodological Answer:
- Microsomal Assays : Human liver microsomes (HLMs) incubated with NADPH identify CYP3A4/2D6 as primary metabolizers via LC-MS metabolite profiling .
- Stability Optimization : Deuteration at labile positions (e.g., piperidine C–H) reduces first-pass metabolism .
Q. What strategies enhance target selectivity over related enzymes (e.g., MAO-A/B)?
Methodological Answer:
Q. How do researchers address discrepancies in toxicity profiles across cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
